D-Lys(Z)-Pro-Arg-pNA (diacetate)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Spectrozyme PCa is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups using carbobenzoxy (Z) groups, followed by the coupling of protected amino acids. The final product, D-Lys(Z)-Pro-Arg-pNA diacetate, is obtained through deprotection and purification steps .
Industrial Production Methods
Industrial production of Spectrozyme PCa involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid resin. After the synthesis, the peptide is cleaved from the resin, deprotected, and purified using high-performance liquid chromatography (HPLC). The final product is lyophilized and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Spectrozyme PCa undergoes hydrolysis reactions catalyzed by activated protein C. The hydrolysis of the peptide bond between arginine and para-nitroaniline releases the chromophore, which can be measured spectrophotometrically .
Common Reagents and Conditions
Reagents: Activated protein C, buffer solutions (e.g., Tris-imidazole buffer, pH 8.4), and citrated plasma.
Major Products
The major product formed from the hydrolysis of Spectrozyme PCa is para-nitroaniline, which is a yellow chromophore that can be quantitatively measured .
Scientific Research Applications
Spectrozyme PCa is widely used in scientific research for the following applications:
Biochemistry: Measurement of activated protein C activity in various biological samples.
Medicine: Used in diagnostic assays to evaluate the anticoagulant activity of protein C in patients with thrombotic disorders.
Pharmacology: Screening of potential anticoagulant drugs by assessing their effect on protein C activation.
Industry: Quality control in the production of therapeutic proteins and enzymes
Mechanism of Action
Spectrozyme PCa acts as a substrate for activated protein C. The enzyme cleaves the peptide bond between arginine and para-nitroaniline, releasing the chromophore. This cleavage is specific to activated protein C, making Spectrozyme PCa a valuable tool for measuring the enzyme’s activity. The released para-nitroaniline can be detected spectrophotometrically, providing a quantitative measure of protein C activity .
Comparison with Similar Compounds
Similar Compounds
Chromozym Pca diacetate: Another chromogenic substrate with similar applications.
Pefachrome PCa: A highly sensitive chromogenic peptide substrate for activated protein C
Uniqueness
Spectrozyme PCa is unique due to its high specificity for activated protein C and its ability to provide a quantitative measure of enzyme activity through the release of a chromophore. This specificity and sensitivity make it a preferred choice in various biochemical and clinical assays .
Properties
IUPAC Name |
acetic acid;benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4)/t24-,25+,26+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCWZMKBOZNVHX-ANSAKZOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N9O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.